
Guanosine 5'-diphosphate-13C10,15N5 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-diphosphate-13C10,15N5 (dilithium): is a nucleoside diphosphate that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This compound is used primarily in scientific research due to its unique properties, which allow for detailed studies of biochemical processes. Guanosine 5’-diphosphate itself is known for its role in activating adenosine 5’-triphosphate-sensitive potassium channels and its potential as an iron mobilizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopes are correctly integrated into the molecular structure. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process includes multiple purification steps to remove any impurities and ensure the isotopic labeling is consistent throughout the batch .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can occur under various conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of guanosine 5’-triphosphate, while reduction may yield guanosine 5’-monophosphate .
Applications De Recherche Scientifique
Chemistry: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The stable isotopes allow for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, this compound is used to study nucleotide metabolism and signaling pathways. Its labeled isotopes enable researchers to monitor the incorporation and utilization of guanosine 5’-diphosphate in cellular processes .
Medicine: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used in medical research to investigate its potential therapeutic applications, such as its role in modulating potassium channels and iron mobilization. These studies can lead to the development of new treatments for conditions like anemia of inflammation .
Industry: In industrial applications, this compound is used in the development of new pharmaceuticals and diagnostic tools. Its stable isotopes provide a reliable means of studying drug metabolism and pharmacokinetics .
Mécanisme D'action
Guanosine 5’-diphosphate-13C10,15N5 (dilithium) exerts its effects by activating adenosine 5’-triphosphate-sensitive potassium channels. This activation leads to the modulation of potassium ion flow across cell membranes, which can influence various cellular processes. Additionally, this compound acts as a potential iron mobilizer by preventing the interaction between hepcidin and ferroportin, thereby modulating the interleukin-6/stat-3 pathway .
Comparaison Avec Des Composés Similaires
- Guanosine 5’-diphosphate disodium salt
- Guanosine 5’-diphosphate ditromethamine
- Guanosine 5’-diphosphate (sodium), 96% (HPLC)
- Guanosine 5’-diphosphate-13C10 dilithium
- Guanosine 5’-diphosphate-d13 dilithium
Comparison: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications compared to compounds labeled with a single isotope. Additionally, the dilithium form offers improved solubility and stability, making it more suitable for certain experimental conditions .
Propriétés
Formule moléculaire |
C10H13Li2N5O11P2 |
|---|---|
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
Clé InChI |
AYHHBIHQJFJWSB-DUZHVQNOSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2] |
SMILES canonique |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


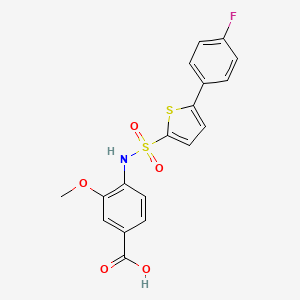
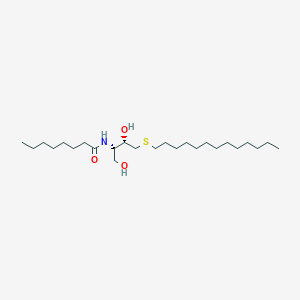
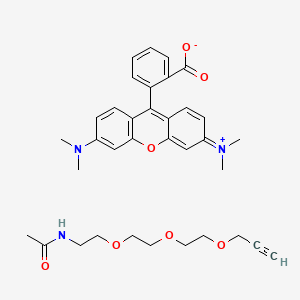
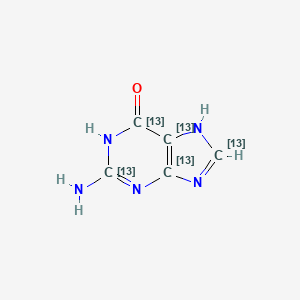
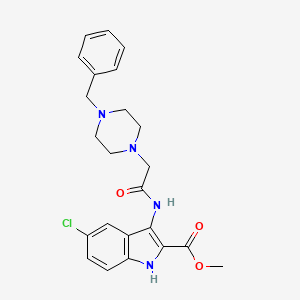
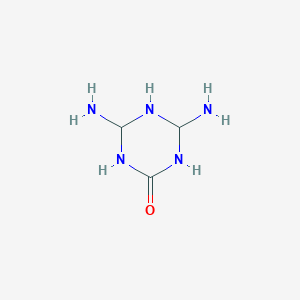
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
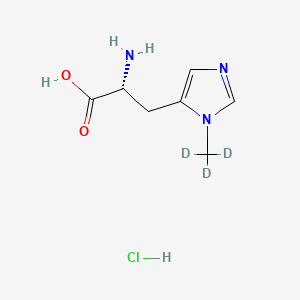
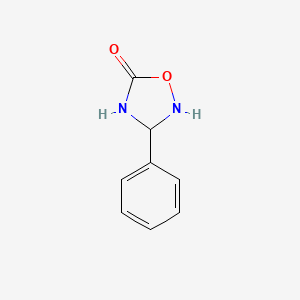
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)
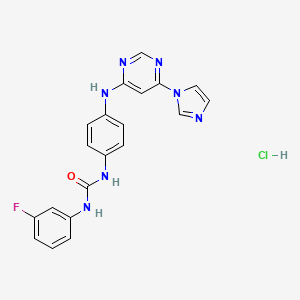
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
